

An In-depth Technical Guide to the Chemical Properties of Glycine p-nitroanilide

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Compound of Interest

Compound Name: Glycine p-nitroanilide

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Introduction

Glycine p-nitroanilide (G-pNA), a synthetic chromogenic substrate, is a pivotal tool in the fields of biochemistry and drug discovery. Its primary application lies in the sensitive and continuous colorimetric assay of proteolytic enzymes. This guide provides a comprehensive overview of the core chemical properties of **Glycine p-nitroanilide**, detailed experimental protocols for its use, and insights into its synthesis and purification. The cleavage of the amide bond in **Glycine p-nitroanilide** by specific proteases releases the yellow-colored p-nitroaniline (pNA), which can be readily quantified spectrophotometrically, providing a direct measure of enzymatic activity.

Core Chemical and Physical Properties

Glycine p-nitroanilide is a yellow crystalline to light yellow powder. Its fundamental chemical and physical properties are summarized in the tables below, providing essential data for its handling, storage, and use in experimental settings.

General Properties

Property	Value	Reference
Chemical Name	Glycine p-nitroanilide	
Synonyms	Gly-pNA, N'-(p-Nitrophenyl)glycinamide	[1]
CAS Number	1205-88-5	[2]
Molecular Formula	C ₈ H ₉ N ₃ O ₃	[2]
Molecular Weight	195.18 g/mol	[2]
Appearance	Yellow crystalline to light yellow powder	[1]

Physical and Chemical Data

Property	Value	Reference
Melting Point	167 - 172 °C	[1]
Boiling Point	451.7 °C at 760 mmHg	[3]
Density	1.413 g/cm ³	[3]
Flash Point	227 °C	[3]
Vapor Pressure	2.37E-08 mmHg at 25°C	[3]
Refractive Index	1.654	[3]

Solubility

While extensive quantitative solubility data is not readily available in the literature, **Glycine p-nitroanilide** is generally soluble in polar organic solvents. For practical use in enzyme assays, it is often dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution, which is then diluted into aqueous assay buffers. The methoxysuccinyl group in some related p-nitroanilide substrates is known to increase water solubility.

Stability and Storage

Glycine p-nitroanilide should be stored in a tightly closed container in a dry, cool, and well-ventilated place.^[3] Recommended storage temperatures are typically between 0 - 8 °C or at -20°C for long-term stability.^{[1][3]} Studies on the dimerization rate of glycine, a component of the molecule, show increased rates at alkaline pH (~9.8) and higher temperatures (~150°C), though this may not directly translate to the stability of the entire **Glycine p-nitroanilide** molecule under typical assay conditions.^[1]

Spectral Properties

The utility of **Glycine p-nitroanilide** as a chromogenic substrate is entirely dependent on the spectral properties of its cleavage product, p-nitroaniline.

UV-Vis Absorbance

Glycine itself shows minimal absorbance in the UV-Vis spectrum, with absorption starting high at 200 nm and decreasing significantly around 240 nm.^[4] The intact **Glycine p-nitroanilide** substrate also has a different absorption spectrum from the released p-nitroaniline. The key spectral characteristic for its use in enzyme assays is the strong absorbance of the liberated p-nitroaniline at approximately 405 nm.^[5]

Molar Absorptivity (Extinction Coefficient)

The molar absorptivity of p-nitroaniline is crucial for calculating the rate of enzyme activity. The value can be influenced by the solution's composition, including ionic strength.^[3]

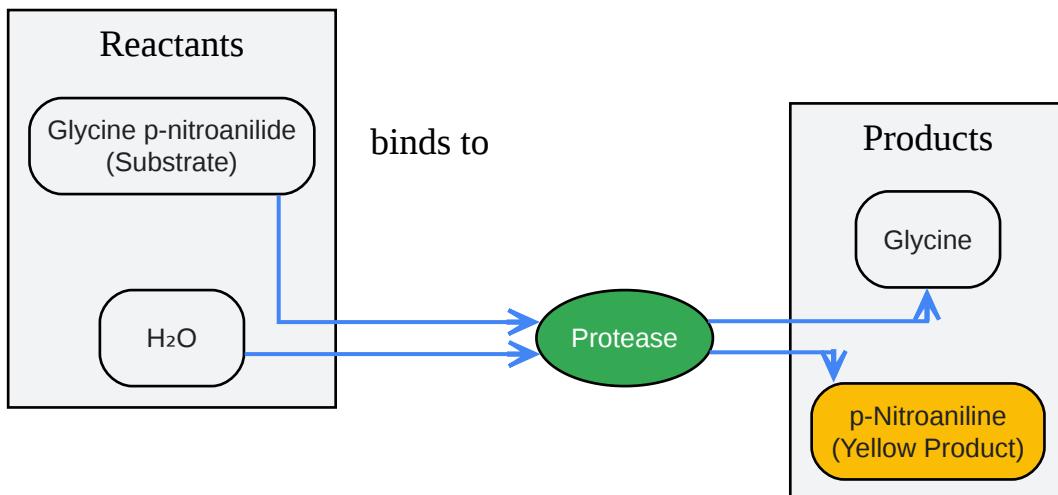
Wavelength	Molar Absorptivity (ϵ)	Reference
405 nm	$\sim 9,500 \text{ M}^{-1}\text{cm}^{-1}$	
410 nm	$\sim 8,800 \text{ M}^{-1}\text{cm}^{-1}$	

Enzymatic Hydrolysis

The fundamental principle behind the use of **Glycine p-nitroanilide** is its enzymatic cleavage by proteases.

Reaction Mechanism

Proteases catalyze the hydrolysis of the amide bond between the glycine residue and the p-nitroaniline moiety. This reaction releases free glycine and the chromogenic p-nitroaniline.



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Caption: Enzymatic cleavage of **Glycine p-nitroanilide** by a protease.

Experimental Protocols

Synthesis of Glycine p-nitroanilide

While the synthesis of peptide p-nitroanilides can be challenging due to the low nucleophilicity of the p-nitroaniline amino group, several methods have been developed. A general approach involves the coupling of a protected glycine amino acid with p-nitroaniline.

General Solid-Phase Peptide Synthesis (SPPS) Approach (Adapted for **Glycine p-nitroanilide**):

- Resin Preparation: Start with a suitable resin, for example, a p-methylbenzhydrylamine (MBHA) resin.
- Coupling of Protected Glycine: Couple an N-terminally protected glycine (e.g., Fmoc-Gly-OH or Boc-Gly-OH) to the resin using a standard coupling agent such as HBTU/DIEA in DMF.

- Deprotection: Remove the N-terminal protecting group (e.g., with piperidine for Fmoc or TFA for Boc).
- Coupling with p-Nitroaniline: Activate the C-terminal carboxyl group of the resin-bound glycine and react it with an excess of p-nitroaniline. This step may require specialized coupling reagents or longer reaction times due to the low reactivity of p-nitroaniline.
- Cleavage from Resin: Cleave the synthesized **Glycine p-nitroanilide** from the resin using a strong acid cocktail, such as 95% Trifluoroacetic Acid (TFA) with scavengers.^[6]
- Precipitation and Washing: Precipitate the crude product in cold diethyl ether, followed by washing and drying.^[6]

Note: This is a generalized protocol, and optimization of coupling agents, reaction times, and temperatures is crucial for achieving a good yield.

Purification of Glycine p-nitroanilide

The primary method for purifying crude **Glycine p-nitroanilide** is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

General RP-HPLC Protocol:

- Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water with 0.1% TFA, and filter it to remove any particulate matter.^[6]
- Chromatography:
 - Column: A preparative or semi-preparative C18 column is typically used.^[6]
 - Mobile Phase A: 0.1% TFA in deionized water.^[6]
 - Mobile Phase B: 0.1% TFA in acetonitrile.^[6]
 - Gradient: Elute the compound using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 30-40 minutes).^[6]

- Fraction Collection and Analysis: Collect the fractions corresponding to the main peak and verify the purity using analytical HPLC and mass spectrometry.
- Lyophilization: Lyophilize the pure fractions to obtain the final product as a powder.

Recrystallization:

Recrystallization can also be employed for purification. A common method for p-nitroaniline involves using an ethanol/water mixture.^[7] For **Glycine p-nitroanilide**, a similar solvent system or other polar solvent mixtures could be explored. The general procedure involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly to form crystals, which are then collected by filtration.^[8]

Enzyme Assay Using Glycine p-nitroanilide (Example: Trypsin Activity Assay)

This protocol provides a general framework for measuring the activity of trypsin using **Glycine p-nitroanilide** as a substrate.

Materials:

- Trypsin (from a suitable source)
- **Glycine p-nitroanilide** (substrate)
- Tris-HCl buffer (e.g., 100 mM, pH 8.0, containing 10 mM CaCl₂)^[9]
- p-Nitroaniline (for standard curve)
- DMSO
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm

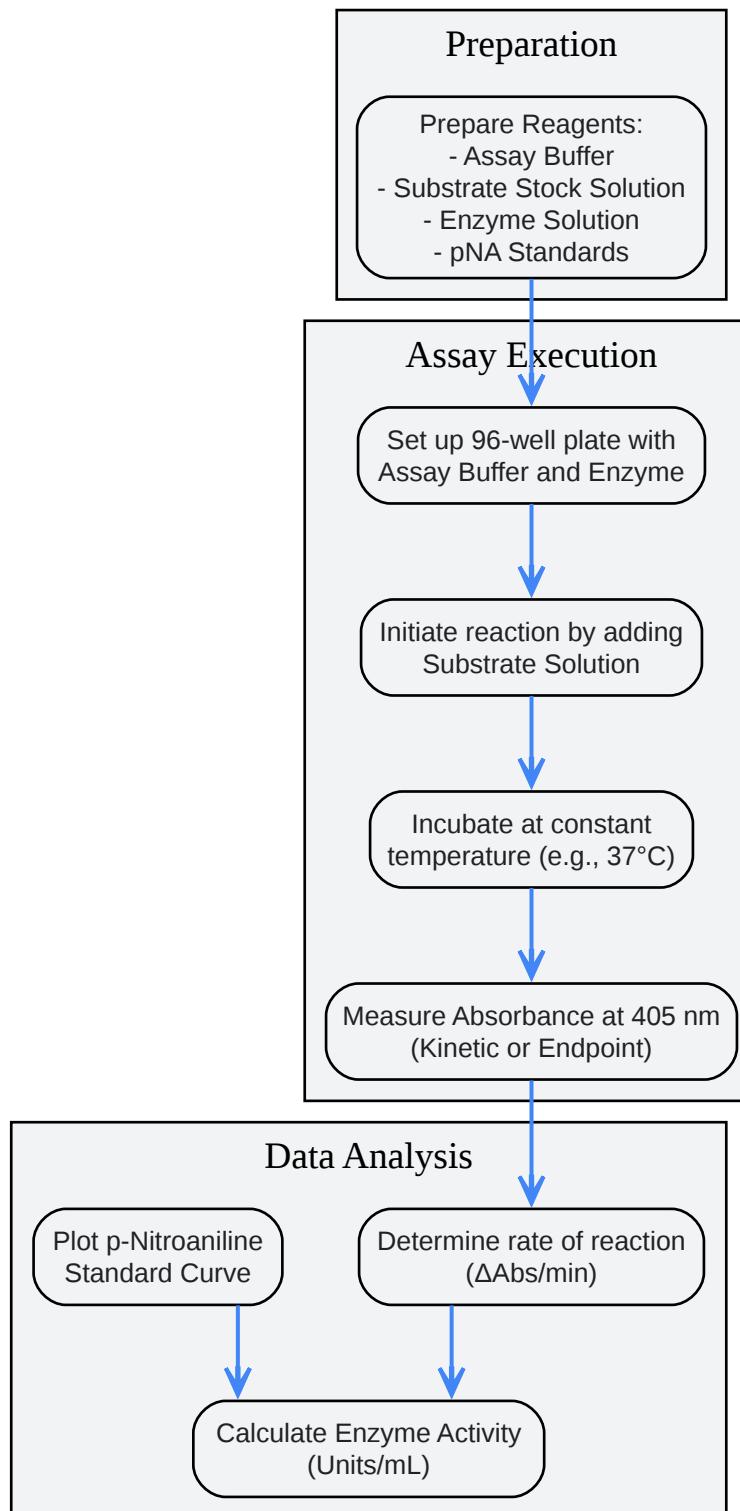
Procedure:

- Preparation of Reagents:

- Assay Buffer: Prepare 100 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.
- Substrate Stock Solution: Prepare a concentrated stock solution of **Glycine p-nitroanilide** (e.g., 10-100 mM) in DMSO.
- Trypsin Solution: Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl) and dilute it to the desired working concentration in the assay buffer just before use. Keep the enzyme solution on ice.
- p-Nitroaniline Standard Curve: Prepare a series of dilutions of a p-nitroaniline stock solution in the assay buffer to generate a standard curve (e.g., 0, 4, 8, 12, 16, 20 nmol/well).[10]

- Assay Protocol:
 - Add a defined volume of assay buffer to each well of a 96-well plate.
 - Add the sample containing trypsin or the diluted trypsin standard to the appropriate wells.
 - To initiate the reaction, add the **Glycine p-nitroanilide** substrate solution to all wells. The final volume in each well should be the same.
 - Incubate the plate at a constant temperature (e.g., 25°C or 37°C) and protect it from light. [9][10]
 - Measure the absorbance at 405 nm at regular time intervals (kinetic assay) or after a fixed time period (endpoint assay).[5]
- Data Analysis:
 - Subtract the absorbance of a blank control (containing no enzyme) from all readings.
 - For a kinetic assay, determine the initial rate of the reaction (Δ Abs/min) from the linear portion of the absorbance vs. time plot.
 - Use the p-nitroaniline standard curve to convert the absorbance values (or the rate of change in absorbance) to the concentration of p-nitroaniline produced (or the rate of its formation).

- Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 μ mol of substrate per minute under the specified conditions.



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Caption: General experimental workflow for a p-nitroanilide-based enzyme assay.

Conclusion

Glycine p-nitroanilide remains a valuable and widely used tool for researchers in various life science disciplines. Its well-defined chemical and physical properties, coupled with the straightforward and sensitive nature of the colorimetric assay based on its enzymatic hydrolysis, ensure its continued relevance in enzyme kinetics, inhibitor screening, and the development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for the effective utilization of **Glycine p-nitroanilide** in a research setting.

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